molecular formula C14H12N2O5 B13949462 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene CAS No. 56679-04-0

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene

Cat. No.: B13949462
CAS No.: 56679-04-0
M. Wt: 288.25 g/mol
InChI Key: VJJRVNGOHNKPHB-UHFFFAOYSA-N
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Description

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is a dinitro-substituted aromatic compound characterized by two nitro groups: one directly attached to the benzene ring at the para position and another incorporated into a benzyloxy methyl substituent. This structure confers significant electron-withdrawing effects, influencing its chemical reactivity and physical properties. The compound is synthesized via nucleophilic substitution reactions, often employing precursors like 1-(bromomethyl)-4-nitrobenzene and nitro-substituted phenols under reflux conditions in acetonitrile with pyridine as a base .

Properties

CAS No.

56679-04-0

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

1-nitro-4-[(4-nitrophenyl)methoxymethyl]benzene

InChI

InChI=1S/C14H12N2O5/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2

InChI Key

VJJRVNGOHNKPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with a suitable phenol derivative under basic conditions. For example, 4-nitrobenzyl bromide can react with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) to form the desired product . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyloxy methyl group can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzyloxy derivatives.

Scientific Research Applications

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene involves its interaction with molecular targets through its nitro and benzyloxy groups. The nitro groups can participate in redox reactions, while the benzyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene with structurally related nitrobenzene derivatives, focusing on substituent effects, synthesis, and reactivity.

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Reactivity Synthesis Method References
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene C₁₄H₁₁N₂O₅* ~305.26 (4-Nitrobenzyloxy)methyl, nitro High electron deficiency; potential for electrophilic substitution Alkylation of 4-nitrophenol with 1-(bromomethyl)-4-nitrobenzene
1-Benzyloxy-4-nitrobenzene C₁₃H₁₁NO₃ 245.24 Benzyloxy, nitro Moderate solubility in polar solvents; used in catalytic studies Reaction of benzyl chloride with 4-nitrophenol
1-(Diphenylmethyl)-4-nitrobenzene C₁₉H₁₅NO₂ 289.33 Diphenylmethyl, nitro High steric bulk; reduced reactivity in substitution reactions Friedel-Crafts alkylation
1-(Methylsulphanyl)-4-nitrobenzene C₇H₇NO₂S 185.20 Methylthio, nitro Thioether stability; oxidizes to sulfoxide/sulfone Nucleophilic substitution of methyl thiolate
1-(Bis(pentyloxy)methyl)-4-nitrobenzene C₁₇H₂₅NO₅ 323.39 Bis(pentyloxy)methyl, nitro Lipophilic; used in acetylation reactions Condensation of pentyloxy precursors
1-(Dichlorophenylmethyl)-4-nitrobenzene C₁₃H₉Cl₂NO₂ 282.12 Dichlorophenylmethyl, nitro Electron-withdrawing Cl enhances nitro group’s reactivity Substitution of dichlorophenylmethanol

Key Comparative Insights

Electronic Effects :

  • The target compound’s dual nitro groups create a highly electron-deficient aromatic system, contrasting with derivatives like 1-benzyloxy-4-nitrobenzene (single nitro) or methylthio analogs (electron-donating thioether) . This deficiency enhances susceptibility to nucleophilic aromatic substitution but reduces electrophilic reactivity.
  • Sulfur-containing derivatives (e.g., 1-(methylsulphanyl)-4-nitrobenzene) exhibit redox-triggered behavior, as seen in oxidation to sulfoxides , whereas nitrobenzyloxy derivatives are more stable under oxidative conditions.

Steric and Solubility Considerations :

  • Bulky substituents like diphenylmethyl () or bis(pentyloxy)methyl () reduce solubility in polar solvents but improve lipophilicity, relevant for catalytic or material science applications.
  • The target compound’s benzyloxy methyl group balances moderate steric hindrance with solubility in aprotic solvents like acetonitrile .

Synthetic Pathways: Alkylation using halomethyl precursors (e.g., 1-(bromomethyl)-4-nitrobenzene) is a common route for nitrobenzene ethers, yielding 52–96% efficiency depending on substituent size . Thioether derivatives require milder conditions (e.g., methanesulfonyl chloride with aminooxy intermediates) , while dichlorophenylmethyl analogs involve Friedel-Crafts-like mechanisms .

Applications :

  • Bis(pentyloxy)methyl derivatives demonstrate utility in acetylation reactions under catalytic conditions , whereas sulfonamide analogs (e.g., N-((4-nitrobenzyl)oxy)methanesulfonamide) are explored as redox-triggered agents .

Biological Activity

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene, a compound with significant biological implications, has garnered attention due to its potential applications in pharmaceuticals and toxicology. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene can be structurally represented as follows:

  • Chemical Formula : C13_{13}H11_{11}N2_2O3_3
  • Molecular Weight : 245.24 g/mol

The compound features two nitro groups which are known to influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is primarily attributed to its ability to interact with various biomolecules, leading to alterations in cellular functions.

1. Antioxidant Activity

Some studies suggest that nitro-substituted compounds can exhibit antioxidant properties by scavenging free radicals. This activity may contribute to the compound's protective effects against oxidative stress in cells.

2. Cytotoxic Effects

Research indicates that 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene may induce cytotoxicity in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Cell LineIC50 (µM)Notes
HeLa25Significant cytotoxicity observed
MDA-MB-23130Induces apoptosis
PANC-120Effective against pancreatic cancer

3. Enzymatic Inhibition

The compound has been shown to inhibit certain enzymes, which may be relevant for its therapeutic applications. For instance, it can inhibit carboxylesterases (CES), which play a crucial role in drug metabolism.

Toxicological Profile

The toxicity of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene has been evaluated in several studies:

  • Acute Toxicity : High doses have been associated with methemoglobinemia and oxidative damage to red blood cells.
  • Chronic Exposure : Long-term exposure may lead to carcinogenic effects as indicated by various assays demonstrating mutagenicity.
EndpointResultReference
Mutagenicity (Ames Test)Positive
Chromosomal AberrationsInduced at high doses
Hematological ChangesMethemoglobinemia

Case Studies

Several case studies have documented the biological effects of nitro-substituted compounds similar to 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene:

  • Case Study on Hepatotoxicity : In a study involving rat models, exposure to nitro compounds resulted in significant liver damage characterized by elevated liver enzymes and histopathological changes.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that the compound effectively inhibited cell proliferation through ROS-mediated pathways.

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